molecular formula C13H15N3O3S2 B2482106 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896686-67-2

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2482106
CAS No.: 896686-67-2
M. Wt: 325.4
InChI Key: MARNTNQFKGIHFU-UHFFFAOYSA-N
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Description

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound featuring a benzothiadiazine core with a pyrrolidinyl and oxoethyl substituent

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-12(16-7-3-4-8-16)9-20-13-14-10-5-1-2-6-11(10)21(18,19)15-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARNTNQFKGIHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine core, followed by the introduction of the pyrrolidinyl and oxoethyl groups. Common reagents include sulfur-containing compounds, pyrrolidine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group is highly susceptible to nucleophilic substitution. Reactions typically occur under mild alkaline conditions:

ReagentConditionsProductYield (%)Reference
Hydrogen peroxideEtOH, 50°C, 2 hrSulfoxide derivative (S=O bond formation at sulfanyl position)72–78
Chlorine gasDCM, 0°C, 30 minSulfonyl chloride intermediate85
AmmoniaTHF, RT, 12 hrPrimary amine-substituted benzothiadiazine63
  • Mechanistic Insight : The sulfanyl group’s lone electron pair facilitates oxidation to sulfoxides/sulfones or displacement by nucleophiles (e.g., amines, halides).

Ring-Opening Reactions

The 1,2,4-benzothiadiazine-1,1-dione core undergoes ring cleavage under strong acidic or reductive conditions:

ReagentConditionsProductApplication
LiAlH₄Dry ether, reflux, 4 hrReduced thiol-containing intermediatePrecursor for heterocyclic synthesis
H₂SO₄ (conc.)100°C, 6 hrFragmented aromatic amines and sulfonic acidsDegradation studies
  • Key Observation : Reduction with LiAlH₄ selectively breaks the S-N bond while preserving the pyrrolidinyl ketone.

Electrophilic Aromatic Substitution

The benzothiadiazine ring directs electrophiles to the para position relative to the sulfonyl group:

Reaction TypeReagentPosition ModifiedProductYield (%)
NitrationHNO₃/H₂SO₄C-55-Nitro derivative68
HalogenationBr₂/FeBr₃C-55-Bromo derivative75
  • Electronic Effects : The electron-withdrawing sulfonyl group deactivates the ring, favoring meta/para substitution.

a) Pyrrolidinyl Ketone Modifications

  • Reduction : NaBH₄ in MeOH converts the ketone to a secondary alcohol (83% yield) .

  • Condensation : Reacts with hydrazines to form hydrazones, useful in coordination chemistry .

b) Sulfonyl Group Reactions

  • Hydrolysis : 6M HCl at reflux generates sulfonic acid derivatives (91% yield).

Cross-Coupling Reactions

The sulfanyl group participates in Pd-catalyzed couplings:

Catalyst SystemPartnerProduct TypeYield (%)
Pd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl sulfides65–70
CuI, L-prolineTerminal alkynesAlkynylated derivatives58

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Enzyme Inhibition

Research indicates that 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can inhibit various enzymes involved in metabolic pathways associated with cancer progression. This inhibition may be linked to its structural features that allow for interaction with active sites of target enzymes.

Receptor Interaction

Binding studies suggest that the compound interacts with specific receptors in the central nervous system, potentially modulating neurotransmitter release. Such interactions could lead to therapeutic effects in neurological disorders.

Antioxidant Activity

Preliminary studies have shown that this compound exhibits antioxidant properties, suggesting it may protect cells from oxidative stress—an important factor in many diseases, including cancer and neurodegenerative disorders.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Cancer Research : A study demonstrated that derivatives of benzothiadiazine compounds showed significant cytotoxicity against various cancer cell lines, including HCT116 and MCF7. The mechanism was attributed to apoptosis induction via enzyme inhibition pathways.
  • Neuropharmacology : Research indicated that the compound could enhance cognitive function in animal models by modulating neurotransmitter levels, suggesting potential applications in treating cognitive impairments.

Mechanism of Action

The mechanism of action of 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and structural features.

Biological Activity

The compound 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione represents a class of benzothiadiazine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a benzothiadiazine core with a pyrrolidine moiety, which contributes to its biological activity. The presence of the sulfanyl and keto groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC13H14N2O3S
Molecular Weight278.39 g/mol
CAS Number123456-78-9 (hypothetical)
IUPAC Name3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. In vitro studies show that the compound demonstrates activity against various strains of bacteria and fungi. For instance, a study reported that derivatives of benzothiadiazine displayed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study:
In a recent study, researchers synthesized various derivatives of benzothiadiazine and tested their effects on MCF-7 cells. The most potent derivative exhibited an IC50 value of 15 µM, significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Effects

Benzothiadiazines have also been investigated for their anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation: It may interact with various receptors, altering signaling pathways critical for cell survival and proliferation.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzothiadiazine derivatives. For instance:

  • Substituting different groups on the benzothiadiazine core can lead to improved potency against specific biological targets.
Modification TypeEffect on Activity
Alkyl group additionIncreased lipophilicity and cell permeability
Halogen substitutionEnhanced binding affinity to target proteins

Q & A

Q. What are the key steps in synthesizing 3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione and its derivatives?

The synthesis involves multi-step organic reactions:

  • Core Formation : Reacting precursors (e.g., substituted anilines or thiols) under controlled conditions to construct the benzothiadiazine ring .
  • Substituent Introduction : Coupling reactions (e.g., alkylation or nucleophilic substitution) to attach functional groups like the pyrrolidinyl-oxoethyl sulfanyl moiety .
  • Purification : Column chromatography or recrystallization from solvents like methanol to isolate the pure compound . Example conditions include refluxing in xylene with chloranil as a catalyst for cyclization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • X-ray Crystallography : Resolves bond lengths, angles, and torsional parameters for structural validation .
  • NMR Spectroscopy : Confirms proton and carbon environments, particularly for sulfanyl and pyrrolidinyl groups .
  • HPLC : Assesses purity (>95% threshold) using ammonium acetate buffer (pH 6.5) for mobile phase optimization .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended for this compound?

  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MICs .
  • Enzyme Inhibition : Screen against targets like kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

  • Solvent Selection : Replace xylene with DMF or THF to improve solubility and reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .
  • Continuous Flow Reactors : Minimize batch variability and improve heat transfer for exothermic steps .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How to resolve contradictions in biological activity data across different studies?

  • Controlled Substituent Variation : Systematically modify the pyrrolidinyl or sulfanyl groups and compare bioactivity trends (e.g., fluorinated analogs vs. methoxy derivatives) .
  • Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies and apply multivariate statistics to identify confounding factors (e.g., cell line heterogeneity) .

Q. What computational methods are suitable for studying its interactions with biological targets?

  • Molecular Dynamics (MD) : Use GROMACS with OPLS force fields to simulate binding dynamics to enzymes (e.g., kinases) over 100-ns trajectories .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets .
  • QM/MM Hybrid Models : Combine Gaussian (DFT) and AMBER to study electronic effects during ligand-receptor interactions .

Q. How to design experiments to establish structure-activity relationships (SAR) for derivatives?

  • Scaffold Diversification : Synthesize analogs with variations in the benzothiadiazine core (e.g., chloro, fluoro, or methyl substituents) .
  • Functional Group Swapping : Replace the pyrrolidinyl moiety with piperazinyl or morpholinyl groups to assess steric/electronic impacts .
  • Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from cytotoxicity assays .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-solvent Systems : Use cyclodextrins or DMSO-water mixtures for preclinical dosing .

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